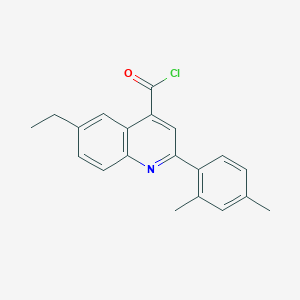

ethyl 2-methyl-N-(4-methylbenzoyl)alaninate

Übersicht

Beschreibung

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate, also known as EMMA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of alanine, an amino acid, and is composed of a methylbenzoyl group attached to the 2-methyl-N-ethylaniline moiety. EMMA has been studied for its ability to form stable complexes with metal ions, its ability to catalyze various reactions, and its role as a chelating agent. This compound has been used in a variety of laboratory experiments to study the structure, function, and reactivity of metal complexes.

Wissenschaftliche Forschungsanwendungen

1. Application in Peptidomimetic Design Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) was identified as a potent and orally active fibrinogen receptor antagonist. The compound's development involved focused derivatization of the central trisubstituted beta-amino acid unit, with modifications such as the inclusion of a trisubstituted beta-amino acid residue, 3-ethyl-2,2-dimethyl-beta-alanine. The molecular modeling suggested that this unit was crucial for fixing the molecule in its active conformation. This compound exhibited promising profiles in in vitro and in vivo studies, hinting at therapeutic potential, particularly for antithrombotic treatment in acute phases (Hayashi et al., 1998).

2. Transesterification/Acylation Mediated by N-Heterocyclic Carbenes Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts in transesterification involving a range of esters and alcohols. Aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with enol acetates and the formation of esters from more challenging methyl esters. These findings indicate the potential of NHCs in synthetic organic chemistry for creating diverse ester compounds (Grasa et al., 2003).

3. Synthesis of Pharmaceutical Intermediates Ethyl 2-ethoxy-4-methylbenzoate was synthesized as a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This synthesis involved a two-step process starting from 2-hydroxy-4-methylbenzoic acid and demonstrated commercial viability and improved yield and purity compared to earlier methods. This highlights the importance of efficient synthetic routes in pharmaceutical production (Salman et al., 2002).

4. Spectroscopic and DFT Based Studies of Derivatives Ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives were synthesized and characterized through spectroscopic techniques and single-crystal X-ray diffraction. Density Functional Theory (DFT) was employed to obtain optimized geometry, nonlinear optical properties, and frontier molecular orbitals. The studies revealed the potential of these compounds in technological applications due to their sizable nonlinear optical character (Haroon et al., 2019).

5. Novel Synthesis of Polyfunctionalized Tri-heterocyclic Derivatives A study emphasized the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives using a one-pot, three-component microwave-assisted approach. This method featured operational simplicity, high atom economy, and mild conditions, suggesting its efficiency in creating diverse, polyfunctionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-[(4-methylbenzoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-13(17)14(3,4)15-12(16)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKCIHZQUZBNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-N-(4-methylbenzoyl)alaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)